molecular formula C35H62N7O17P3S B1220652 Myristoyl-coenzyme A CAS No. 3130-72-1

Myristoyl-coenzyme A

Cat. No.: B1220652
CAS No.: 3130-72-1
M. Wt: 977.9 g/mol
InChI Key: DUAFKXOFBZQTQE-QSGBVPJFSA-N
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Mechanism of Action

Target of Action

Myristoyl-coenzyme A, also known as Tetradecanoyl Coenzyme A, primarily targets the N-myristoyltransferase (NMT) enzyme . NMT is a ubiquitous eukaryotic enzyme that plays a crucial role in the myristoylation process . Myristoylation is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .

Mode of Action

This compound serves as a substrate in protein myristoylation, a process catalyzed by NMT . The myristoylation process involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein . This attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .

Biochemical Pathways

The myristoylation process, facilitated by this compound, affects various cellular signaling pathways. It plays a significant role in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Myristoylation is a prerequisite step in initiating many immune cell signaling cascades .

Pharmacokinetics

It’s known that the myristoylation reaction depends on the availability of the cellular pools of coenzyme a and myristate and their subsequent formation of myristoyl-coa, the substrate of nmt .

Result of Action

The result of the action of this compound is the myristoylation of proteins. This modification has implications in various biological functions, including signal transduction, cellular localization, and oncogenesis . It also plays a crucial role in host defense against microbial and viral infections .

Action Environment

The action of this compound is influenced by the availability of the cellular pools of coenzyme A and myristate . These factors can affect the formation of myristoyl-CoA and, consequently, the myristoylation process .

Biochemical Analysis

Biochemical Properties

Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This enzyme transfers the myristoyl group from this compound to the glycine residue at the amino-terminal of target proteins . This modification is vital for membrane targeting, protein-protein interactions, and signal transduction pathways . This compound interacts with various enzymes, proteins, and biomolecules, including N-myristoyltransferase, which facilitates the attachment of the myristoyl group to proteins .

Cellular Effects

This compound influences various cellular processes by modifying proteins through myristoylation. This modification enhances protein-membrane interactions, stabilizes protein structures, and regulates protein localization within cells . This compound also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myristoylated proteins . For example, it affects the localization and function of signaling proteins involved in immune responses and oncogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins by N-myristoyltransferase . This process occurs through a nucleophilic addition-elimination reaction, where the carbonyl group of this compound is polarized, making it susceptible to nucleophilic attack by the glycine residue . This modification can occur co-translationally or post-translationally, depending on the protein and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at low temperatures but can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively modifies target proteins and influences cellular processes . At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing detrimental effects on animal health . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and protein modification . It interacts with enzymes such as N-myristoyltransferase and other cofactors involved in lipid metabolism . This compound also affects metabolic flux and metabolite levels by modulating the activity of myristoylated proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . This compound can accumulate in certain tissues, influencing its overall distribution and activity .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . This compound is typically localized to membranes, where it interacts with myristoylated proteins and influences their activity . This localization is crucial for the proper functioning of myristoylated proteins in various cellular processes .

Properties

CAS No.

3130-72-1

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-N

SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Key on ui other cas no.

3130-72-1

physical_description

Solid

Synonyms

coenzyme A, tetradecanoyl-
myristoyl-CoA
myristoyl-coenzyme A
S-tetradecanoyl-coenzyme A
tetradecanoyl-CoA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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